4-Ethoxybuta-1,3-diene-1,1,2,3,4-pentacarbonitrile
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Overview
Description
4-Ethoxybuta-1,3-diene-1,1,2,3,4-pentacarbonitrile is a chemical compound known for its unique structure and properties. It is a conjugated diene with multiple cyano groups, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybuta-1,3-diene-1,1,2,3,4-pentacarbonitrile typically involves the coupling of ethoxy-substituted butadiene with cyanide sources under controlled conditions. Common reagents include ethyl vinyl ether and cyanogen bromide, with the reaction often carried out in the presence of a base such as sodium hydroxide. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reagents are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybuta-1,3-diene-1,1,2,3,4-pentacarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxybuta-1,3-diene-1,1,2,3,4-pentacarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxybuta-1,3-diene-1,1,2,3,4-pentacarbonitrile involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in electron delocalization, making it reactive towards electrophiles. The cyano groups can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simpler conjugated diene without cyano groups.
Pentacyanocyclopentadiene: A compound with multiple cyano groups but a different ring structure.
Ethyl vinyl ether: A related compound used in the synthesis of 4-Ethoxybuta-1,3-diene-1,1,2,3,4-pentacarbonitrile.
Uniqueness
This compound is unique due to its combination of a conjugated diene system with multiple cyano groups, providing a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
62139-53-1 |
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Molecular Formula |
C11H5N5O |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
4-ethoxybuta-1,3-diene-1,1,2,3,4-pentacarbonitrile |
InChI |
InChI=1S/C11H5N5O/c1-2-17-11(7-16)10(6-15)9(5-14)8(3-12)4-13/h2H2,1H3 |
InChI Key |
MXXYPKKIAIEFOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C(C#N)C(=C(C#N)C#N)C#N)C#N |
Origin of Product |
United States |
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